Cas no 852860-16-3 (2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide)

2-(2-Chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a specialized organic compound featuring a chloro-fluorophenoxy moiety linked to a cyano-substituted butanamide scaffold. Its unique structure combines halogenated aromatic and nitrile-functionalized aliphatic components, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. The chloro and fluoro substituents enhance electrophilic reactivity, while the cyano group offers potential for further derivatization. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its balanced lipophilicity and steric profile suggest utility in designing bioactive molecules, particularly in crop protection or medicinal chemistry applications requiring targeted interactions with biological systems.
2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide structure
852860-16-3 structure
Product name:2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide
CAS No:852860-16-3
MF:C15H18ClFN2O2
Molecular Weight:312.767026424408
CID:5916907
PubChem ID:4784903

2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide 化学的及び物理的性質

名前と識別子

    • AKOS000853784
    • SR-01000067921
    • SR-01000067921-1
    • 852860-16-3
    • EN300-26684199
    • Z18391339
    • starbld0000987
    • 2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)propanamide
    • 2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide
    • インチ: 1S/C15H18ClFN2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(17)7-12(13)16/h5-7,9-10H,1-4H3,(H,19,20)
    • InChIKey: BOUCARIRIVVKEC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OC(C)C(NC(C#N)(C)C(C)C)=O)F

計算された属性

  • 精确分子量: 312.1040837g/mol
  • 同位素质量: 312.1040837g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 423
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 62.1Ų

2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26684199-0.05g
852860-16-3 90%
0.05g
$212.0 2023-09-12

2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide 関連文献

2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamideに関する追加情報

Introduction to 2-(2-Chloro-4-Fluorophenoxy)-N-(2-Cyano-3-Methylbutan-2-yl)propanamide (CAS No. 852860-16-3)

2-(2-Chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide, with the CAS number 852860-16-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of amides and is characterized by its unique molecular structure, which includes a chloro and fluorophenoxy substituent, as well as a cyano and methylbutan-2-yl group. These functional groups contribute to the compound's distinct chemical properties and biological activities.

The molecular formula of 2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is C15H14ClFNO3, and its molecular weight is approximately 307.73 g/mol. The compound's structural complexity provides a foundation for its diverse interactions with biological systems, making it a valuable candidate for various pharmaceutical applications.

Recent research has focused on the potential of 2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide as an inhibitor of specific enzymes and receptors. One notable area of interest is its activity against protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that this compound can selectively inhibit certain protein kinases, thereby modulating signaling pathways involved in disease progression.

In addition to its potential as a kinase inhibitor, 2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has been investigated for its anti-inflammatory properties. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory conditions.

The pharmacokinetic profile of 2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its therapeutic efficacy. The compound's oral bioavailability is relatively high, and it demonstrates good tissue penetration, allowing it to reach target sites effectively.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings provide a strong basis for advancing the compound into later-stage clinical trials.

The potential applications of 2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide extend beyond its use as a therapeutic agent. It has also been explored as a tool in basic research to study the mechanisms underlying various biological processes. For example, its ability to modulate specific signaling pathways makes it useful for investigating the roles of these pathways in disease development and progression.

In conclusion, 2-(2-chloro-4-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide (CAS No. 852860-16-3) is a promising compound with a wide range of potential applications in both medicinal chemistry and basic research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, paving the way for innovative treatments for various diseases.

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